Mnk/pim-IN-1 is classified as a kinase inhibitor. It is derived from a series of compounds designed to selectively inhibit Mnk1 and Mnk2. The development of this compound involved structure-guided design and optimization processes aimed at enhancing potency and selectivity against these kinases while minimizing off-target effects .
The synthesis of Mnk/pim-IN-1 typically involves multiple steps, including:
The synthesis process is guided by computational modeling techniques that predict how structural changes affect binding interactions with target kinases.
The molecular structure of Mnk/pim-IN-1 features a core scaffold that allows for interaction with the ATP-binding site of Mnk kinases. Key structural components include:
Quantitative data from X-ray crystallography studies reveal how specific residues such as Phe159 and Cys225 interact with the inhibitor, providing insights into its mechanism of action .
Mnk/pim-IN-1 functions primarily by inhibiting the phosphorylation activity of Mnk1 and Mnk2 on eIF4E. This inhibition disrupts the translation initiation process, leading to reduced protein synthesis essential for cancer cell survival.
Data from various assays indicate that effective concentrations for inhibition are often in the low nanomolar range.
Mnk/pim-IN-1 exhibits several notable physical properties:
Key chemical properties include:
These properties are essential for predicting pharmacokinetic behavior and optimizing formulation strategies .
Mnk/pim-IN-1 is primarily being investigated for its potential applications in cancer therapy. Specific areas include:
MNK (MAP kinase-interacting kinase) and PIM (proviral integration site for Moloney murine leukemia virus) kinases are serine/threonine kinases that drive oncogenic signaling in hematological malignancies. MNK1/2 phosphorylate the mRNA cap-binding protein eIF4E at Ser209, facilitating the translation of oncogenic mRNAs (e.g., MYC, CCND1, BCL2) critical for cell survival and proliferation [1] [5]. PIM kinases (PIM1/2/3) phosphorylate substrates like BAD, c-MYC, and 4EBP1, promoting cell cycle progression and apoptosis evasion [6] [8]. Both kinases operate downstream of dysregulated pathways in leukemia:
Table 1: Key Substrates and Functional Roles of MNK and PIM Kinases
| Kinase | Key Substrates | Oncogenic Functions | Regulatory Pathways |
|---|---|---|---|
| MNK1/2 | eIF4E (Ser209), hnRNPA1, cPLA2 | mRNA translation of oncogenes, cell survival | RAS/RAF/ERK, p38 MAPK |
| PIM1/2/3 | BAD (Ser112/136), c-MYC (Ser62), 4EBP1 | Apoptosis inhibition, cell cycle progression | JAK/STAT, FLT3, PI3K/AKT |
Notably, MNK and PIM kinases are constitutively active in leukemia and exhibit functional redundancy. Genetic knockout studies reveal that while single MNK or PIM deletion has minimal effects on normal hematopoiesis, dual inhibition synergistically impairs cancer cell viability [1] [8].
Overexpression of MNK and PIM kinases correlates with aggressive AML phenotypes and poor clinical outcomes:
Dual MNK/PIM activation creates a pathogenic feedback loop: PIM-mediated stabilization of c-MYC increases MNK expression, while MNK-dependent eIF4E phosphorylation enhances translation of PIM transcripts [3] [6]. This interdependence accelerates leukemogenesis and therapy resistance.
Table 2: Clinical Correlations of MNK/PIM in AML Subtypes
| Biomarker | AML Subtype | Prognostic Impact | Functional Consequence |
|---|---|---|---|
| p-eIF4E (high) | M4/M5 FAB subtypes | Reduced OS | Enhanced BCL2/MYC translation |
| PIM2 (high) | FLT3-ITD, KMT2A-r | Chemoresistance | BAD inactivation, mTORC1 bypass |
| MNK1 (high) | Secondary AML | Shorter remission | eIF4F complex hyperactivation |
Single-agent kinase inhibitors often fail in AML due to pathway redundancy and adaptive resistance. Dual MNK/PIM targeting addresses these challenges:
Pharmacological advantages include low nanomolar IC50 values against AML cell lines (e.g., 28 nM in MV4-11 cells) and minimal toxicity to normal CD34+ hematopoietic stem cells [3] [10].
Mnk/pim-IN-1 enhances the efficacy of targeted therapies in molecularly defined AML:
Table 3: Synergy Profiles of Mnk/pim-IN-1 in AML Combinations
| Combination Partner | AML Subtype | Synergy Metric | Key Resistant Pathway Targeted |
|---|---|---|---|
| Venetoclax | FLT3-ITD, PIM2-high | CI = 0.2–0.4 | MCL1/BCL-xL upregulation |
| Gilteritinib | FLT3-ITD | Bliss score >20 | STAT5/MAPK reactivation |
| Azacitidine | TP53-mutant | ΔIC50 = 5.8-fold | Ribosome biogenesis |
These data support the clinical development of Mnk/pim-IN-1 as a backbone for rational combinations in refractory AML.
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